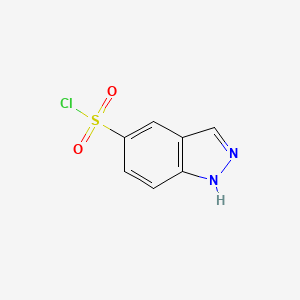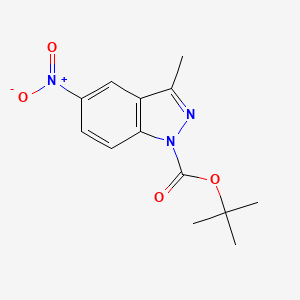
2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Overview
Description
2-(1H-indol-3-yl)quinoline-4-carboxylic acid, also known as IQCA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. IQCA is a heterocyclic organic compound that belongs to the family of quinoline derivatives. It has a molecular formula of C17H11N2O2 and a molecular weight of 277.28 g/mol.
Scientific Research Applications
Anticancer Potential
2-(1H-indol-3-yl)quinoline-4-carboxylic acid derivatives have shown significant potential in cancer drug development. For instance, a study by Kamath, Sunil, and Ajees (2016) synthesized hybrid molecules of quinoline-indole-oxadiazole, demonstrating notable cytotoxic potential in breast adenocarcinoma cell lines. These compounds, particularly 8-((5-(3-(1H-indol-3-yl)propyl)-1,3,4-oxadiazol-2-yl)methoxy)quinoline, showed promising results as tubulin inhibitors, suggesting potential utility in cancer treatment (Kamath, Sunil, & Ajees, 2016).
Antimicrobial Activity
Research conducted by Basavarajaiah and Mruthyunjayaswamy (2009) focused on synthesizing new substituted indole Schiff bases, which were then screened for antimicrobial activity. The study highlights the antimicrobial potential of these compounds, reinforcing the relevance of this compound derivatives in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2009).
Antibacterial and Antioxidant Properties
Shankerrao, Bodke, and Mety (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid, exploring their antibacterial and antioxidant activities. Some compounds exhibited significant chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. This study suggests the potential of these derivatives in developing compounds with antibacterial and antioxidant properties (Shankerrao, Bodke, & Mety, 2013).
Inhibitory Activity Against Cholesterol Esterase
Muscia, Hautmann, Buldain, Asís, and Gütschow (2014) discovered that 2-(1H-Indol-3-yl)-4-phenylquinolines, synthesized through a microwave-assisted, solvent-free method, showed inhibitory activity against cholesterol esterase. This finding opens avenues for the use of these derivatives in managing cholesterol-related conditions (Muscia, Hautmann, Buldain, Asís, & Gütschow, 2014).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-(1H-indol-3-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASAQOOBWVAYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626967 | |
| Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89391-04-8 | |
| Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)




![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)
![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)




